molecular formula C5H3ClN2O B1632519 5-Chloropyrazine-2-carbaldehyde CAS No. 88625-24-5

5-Chloropyrazine-2-carbaldehyde

Cat. No. B1632519
CAS RN: 88625-24-5
M. Wt: 142.54 g/mol
InChI Key: UIKDIRUDGAKSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302996B2

Procedure details

In tetrahydrofuran (66 mL) was dissolved methyl 5-chloropyrazine-2-carboxylate (3.3 g), and 1M diisobutylaluminum hydride/hexane solution (38.3 mL) was added dropwise to the solution under nitrogen atmosphere at −70° C. or lower over 10 minutes, and the resulting mixture was further stirred for 10 minutes. At −60° C. or lower, 1M diisobutylaluminum hydride/hexane solution (31.3 mL) was added dropwise to the mixture over 20 minutes, and the mixture was further stirred at −70° C. or lower for 1 hour. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, and after stirring at room temperature, filtered with Celite. The filtrate was extracted with ethyl acetate, washed with a saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0 to 80:20) to obtain 5-chloropyrazine-2-carbaldehyde (970 mg).
Name
diisobutylaluminum hydride hexane
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
diisobutylaluminum hydride hexane
Quantity
38.3 mL
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8](OC)=[O:9])=[N:6][CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C.CCCCCC.[Cl-].[NH4+]>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
diisobutylaluminum hydride hexane
Quantity
31.3 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Name
diisobutylaluminum hydride hexane
Quantity
38.3 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.CCCCCC
Name
Quantity
66 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was further stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution under nitrogen atmosphere at −70° C. or lower over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred at −70° C. or lower for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
after stirring at room temperature
FILTRATION
Type
FILTRATION
Details
filtered with Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0 to 80:20)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 970 mg
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.